molecular formula C8H3BrN2O4 B1477919 2-Bromo-6-cyano-4-nitrobenzoic acid CAS No. 1805249-21-1

2-Bromo-6-cyano-4-nitrobenzoic acid

Cat. No. B1477919
CAS RN: 1805249-21-1
M. Wt: 271.02 g/mol
InChI Key: WRFKYVSKFCFJDD-UHFFFAOYSA-N
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Description

“2-Bromo-6-cyano-4-nitrobenzoic acid” is a chemical compound with the molecular formula C8H3BrN2O4 . It has an average mass of 271.024 Da and a monoisotopic mass of 269.927612 Da .


Synthesis Analysis

The synthesis of such compounds often involves nitration of alkanes at high temperatures in the vapor phase . The process of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be relevant .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-cyano-4-nitrobenzoic acid” consists of a benzene ring substituted with bromo, cyano, and nitro groups, as well as a carboxylic acid group . The presence of these groups significantly influences the compound’s properties.


Chemical Reactions Analysis

The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-cyano-4-nitrobenzoic acid” are influenced by its molecular structure and the nature of its substituents .

Mechanism of Action

When ortho substitution occurs in benzoic acid, steric hindrance causes the carboxyl group to twist out of the plane of the benzene ring. This twisting inhibits the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .

Safety and Hazards

While specific safety and hazard data for “2-Bromo-6-cyano-4-nitrobenzoic acid” was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The Suzuki–Miyaura coupling reaction, which may be relevant to the synthesis of “2-Bromo-6-cyano-4-nitrobenzoic acid”, is a widely applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests potential future directions for the synthesis and application of similar compounds.

properties

IUPAC Name

2-bromo-6-cyano-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-5(11(14)15)1-4(3-10)7(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFKYVSKFCFJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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